molecular formula C19H16O4 B5801019 2-oxo-2H-chromen-4-yl 4-isopropylbenzoate

2-oxo-2H-chromen-4-yl 4-isopropylbenzoate

Cat. No. B5801019
M. Wt: 308.3 g/mol
InChI Key: FRVDJRUBOGHOHS-UHFFFAOYSA-N
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Description

2-oxo-2H-chromen-4-yl 4-isopropylbenzoate is a synthetic compound that has gained significant attention in scientific research. This compound is widely used in the field of medicinal chemistry due to its unique chemical properties and potential therapeutic applications.

Scientific Research Applications

2-oxo-2H-chromen-4-yl 4-isopropylbenzoate has been extensively studied for its potential therapeutic applications. One of the primary applications of this compound is in the field of cancer research. Studies have shown that 2-oxo-2H-chromen-4-yl 4-isopropylbenzoate has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.

Mechanism of Action

The mechanism of action of 2-oxo-2H-chromen-4-yl 4-isopropylbenzoate involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to be upregulated in many types of cancer cells. Additionally, 2-oxo-2H-chromen-4-yl 4-isopropylbenzoate has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects:
2-oxo-2H-chromen-4-yl 4-isopropylbenzoate has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. Additionally, 2-oxo-2H-chromen-4-yl 4-isopropylbenzoate has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-oxo-2H-chromen-4-yl 4-isopropylbenzoate in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various types of cancer cells, making it a promising candidate for further research. Additionally, the synthesis method for this compound is relatively simple and can be optimized to produce high yields of the compound with good purity.
One of the limitations of using 2-oxo-2H-chromen-4-yl 4-isopropylbenzoate in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its therapeutic potential. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its therapeutic effects.

Future Directions

There are several future directions for research on 2-oxo-2H-chromen-4-yl 4-isopropylbenzoate. One area of research is the optimization of the synthesis method for this compound to produce higher yields with better purity. Additionally, further research is needed to understand the mechanism of action of this compound and to optimize its therapeutic effects. Finally, studies are needed to determine the potential toxicity of this compound and to develop strategies to minimize its toxicity while maximizing its therapeutic potential.

Synthesis Methods

The synthesis of 2-oxo-2H-chromen-4-yl 4-isopropylbenzoate involves the reaction of 4-isopropylbenzoic acid with 4-dimethylaminopyridine (DMAP) and thionyl chloride (SOCl2) to form 4-isopropylbenzoyl chloride. The resulting compound is then reacted with 4-hydroxycoumarin in the presence of a base catalyst to yield 2-oxo-2H-chromen-4-yl 4-isopropylbenzoate. This synthesis method has been optimized to produce high yields of the compound with good purity.

properties

IUPAC Name

(2-oxochromen-4-yl) 4-propan-2-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-12(2)13-7-9-14(10-8-13)19(21)23-17-11-18(20)22-16-6-4-3-5-15(16)17/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVDJRUBOGHOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)OC2=CC(=O)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-2H-chromen-4-yl 4-(propan-2-yl)benzoate

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